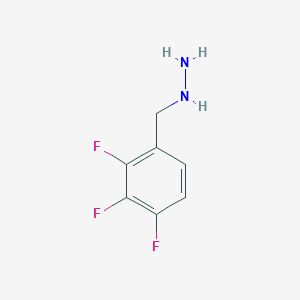

(2,3,4-Trifluorobenzyl)hydrazine

Description

Properties

Molecular Formula |

C7H7F3N2 |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

(2,3,4-trifluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H7F3N2/c8-5-2-1-4(3-12-11)6(9)7(5)10/h1-2,12H,3,11H2 |

InChI Key |

RHHOWCVQKXPUCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CNN)F)F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Fluorinated Benzyl Esters or Benzyl Halides

- Starting from fluorinated benzyl esters or benzyl halides, hydrazine hydrate is used to substitute the ester or halide group with a hydrazine moiety.

- This method is effective for para-substituted trifluoromethylbenzyl hydrazines, as reported in the synthesis of (4-(trifluoromethyl)benzyl)hydrazine via esterification of 4-(trifluoromethyl)benzoic acid followed by hydrazinolysis with hydrazine hydrate under reflux conditions.

Reductive Amination of Fluorinated Benzaldehydes

- Fluorinated benzaldehydes can be reacted with hydrazine hydrate to form hydrazones, which are subsequently reduced to benzylhydrazines.

- For example, in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, 2,4-bis(trifluoromethyl)benzaldehyde is first prepared by lithiation of 1,3-bis(trifluoromethyl)benzene followed by formylation with dimethylformamide. The aldehyde is then reacted with hydrazine hydrate to form the hydrazone, which is finally reduced catalytically with palladium on carbon under hydrogen atmosphere to yield the benzylhydrazine.

Analytical and Structural Considerations

- Fluorinated benzylhydrazines often require careful purification and characterization due to their sensitivity and the electron-withdrawing effects of fluorine atoms.

- Typical characterization includes NMR spectroscopy (1H, 13C, and 19F), infrared spectroscopy, and mass spectrometry.

- The presence of fluorine atoms influences chemical shifts and coupling constants, which can be used to confirm substitution patterns.

- X-ray crystallography can be used for definitive structural confirmation when crystalline samples are available, as demonstrated in studies of related trifluoromethyl-substituted compounds.

Comparative Analysis with Related Compounds

- The synthetic approach for (2,3,4-trifluorobenzyl)hydrazine aligns closely with that of 2,4-bis(trifluoromethyl)benzylhydrazine and (4-(trifluoromethyl)benzyl)hydrazine, where lithiation/formylation, hydrazone formation, and catalytic hydrogenation are the key steps.

- The choice of fluorine substitution pattern influences lithiation regioselectivity and reaction conditions, requiring optimization for each isomer.

Chemical Reactions Analysis

Types of Reactions: (2,3,4-Trifluorobenzyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Scientific Research Applications

(2,3,4-Trifluorobenzyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3,4-Trifluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites within cells. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

- Fluorine substituents increase metabolic stability and membrane permeability compared to hydroxyl or methyl groups .

- The -NH-NH₂ group enables condensation reactions (e.g., hydrazone formation) for drug discovery .

Enzyme Inhibition:

- 2,3,4-Trihydroxybenzylhydrazine : Potent DOPA decarboxylase inhibitor (IC₅₀ = 0.02 µM), with immediate enzyme binding vs. delayed action of its prodrug .

- Hydrazine vs. Guanidine analogs : Hydrazine-containing compounds (e.g., amiloride derivatives) exhibit higher biological activity than acyclic guanidines, emphasizing the role of the -NH-NH₂ group in target engagement .

Anticancer and Antimicrobial Potential:

Q & A

Basic: How can researchers optimize the synthesis of (2,3,4-Trifluorobenzyl)hydrazine to improve yield and purity?

Answer:

Synthesis optimization requires careful control of reaction parameters. For example, analogous compounds like 2,4,6-trichlorophenylhydrazine are synthesized via reactions between halogenated anilines and hydrazine hydrate under inert atmospheres and controlled temperatures (40–60°C) to minimize side reactions . Purity can be enhanced using recrystallization in ethanol or methanol, followed by HPLC or NMR validation (e.g., monitoring NH and aromatic proton signals at δ 3.2–4.1 ppm and δ 6.8–7.5 ppm, respectively) . Yield improvements may involve catalytic additives like acetic acid to stabilize intermediates .

Basic: What spectroscopic techniques are most effective for characterizing (2,3,4-Trifluorobenzyl)hydrazine?

Answer:

Key techniques include:

- NMR : -NMR identifies trifluoromethyl group environments (e.g., δ -60 to -70 ppm for CF) . -NMR distinguishes hydrazine protons (δ 3.2–4.1 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 211.5 for CHClN) .

- FT-IR : Peaks at 3300–3400 cm (N-H stretch) and 1100–1200 cm (C-F stretch) validate functional groups .

Advanced: What computational methods elucidate the reaction mechanisms of (2,3,4-Trifluorobenzyl)hydrazine in cycloaddition or cycloreversion?

Answer:

Density functional theory (DFT) studies, such as M05-2X/6-31G(d), map energy barriers and transition states. For example, hydrazine-catalyzed ring-opening carbonyl–olefin metathesis shows that [2.2.2]-bicyclic hydrazines lower activation barriers (ΔG ≈ 20 kcal/mol) compared to [2.2.1] analogs due to reduced steric strain . Solvent effects (e.g., DMSO polarity) and substituent electronic profiles (CF electron-withdrawing effects) are modeled using PCM or SMD solvation models .

Advanced: How do structural modifications of (2,3,4-Trifluorobenzyl)hydrazine influence its biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., CF) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Halogen positioning : 2,3,4-Trifluoro substitution improves cytotoxicity (IC < 10 µM in cancer cell lines) compared to mono- or di-substituted analogs .

- Hydrazine derivatives : Azo coupling with benzofuran moieties (e.g., N-(2,5-dihydroxybenzoyl) derivatives) enhances antioxidant activity via radical scavenging .

Advanced: What computational strategies predict the electronic effects of fluorine substituents on reactivity?

Answer:

Frontier molecular orbital (FMO) analysis using DFT calculates HOMO-LUMO gaps. For example, trifluoromethyl groups lower LUMO energies (-1.8 eV), increasing electrophilicity in nucleophilic substitutions . Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ → σ stabilization ≈ 5 kcal/mol) .

Basic: How does (2,3,4-Trifluorobenzyl)hydrazine behave under oxidative or reductive conditions?

Answer:

- Oxidation : Forms azo compounds (R–N=N–R) with KMnO in acidic media, detectable via UV-Vis (λ ≈ 400–450 nm) .

- Reduction : Converts to amines (R–NH) using NaBH or LiAlH, confirmed by loss of N–H IR peaks .

- Substitution : Reacts with aldehydes to form hydrazones, monitored by -NMR shifts (δ 8.1–8.5 ppm for CH=N) .

Advanced: How do electron-withdrawing substituents affect the stability of intermediates in hydrazine-mediated reactions?

Answer:

CF groups stabilize transition states via inductive effects, reducing activation energies by 5–10 kcal/mol in cycloreversion steps . For example, in hydrazine-catalyzed metathesis, CF lowers the energy of zwitterionic intermediates, accelerating ring-opening kinetics .

Advanced: What safety protocols are critical for handling (2,3,4-Trifluorobenzyl)hydrazine due to its toxicity?

Answer:

- Decomposition : Thermal analysis (TGA/DSC) shows exothermic decomposition above 150°C, requiring storage below 25°C .

- Toxicity : LD values in rodents (oral) range 50–100 mg/kg, necessitating PPE (gloves, goggles) and fume hoods .

- Spill management : Neutralize with 5% acetic acid and absorb with vermiculite .

Advanced: Can (2,3,4-Trifluorobenzyl)hydrazine be applied in material science, such as graphene oxide modification?

Answer:

Yes, hydrazine derivatives reduce graphene oxide (GO) by deoxygenating epoxide groups. DFT studies show CF enhances electron transfer, reducing GO sheet resistance by 40% compared to unsubstituted hydrazines . Optimal conditions: 80°C in DMF, yielding conductivity ≈ 1000 S/m .

Advanced: How can researchers resolve contradictions in reported biological activity data for hydrazine derivatives?

Answer:

- Dose-response analysis : Compare IC values across studies (e.g., 2,3,4-trifluoro vs. 3,4-dichloro derivatives) .

- Assay standardization : Use MTT or resazurin assays with consistent cell lines (e.g., HeLa or MCF-7) .

- SAR validation : Molecular docking (AutoDock Vina) identifies binding affinities to targets like DHFR (ΔG ≈ -9 kcal/mol for CF derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.